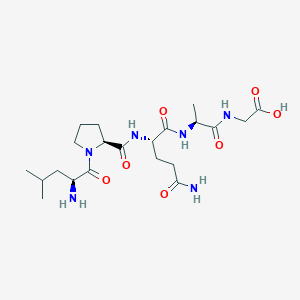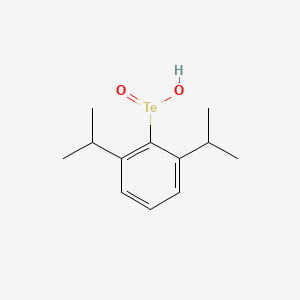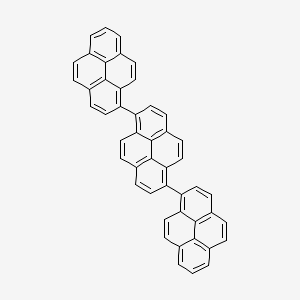![molecular formula C10H18INO6S B14211101 Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate CAS No. 753489-99-5](/img/structure/B14211101.png)
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an iodine atom, a sulfonyl group, and a propanedioate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate typically involves the reaction of diethyl propanedioate with 3-iodopropane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The purification process often includes recrystallization and chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinates or sulfides.
Hydrolysis: Production of diethyl propanedioate and sulfonic acid derivatives.
Applications De Recherche Scientifique
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Similar in structure but lacks the sulfonyl and iodine groups.
Sulfanilamide: Contains a sulfonyl group but differs in the rest of the structure.
Iodoacetamide: Contains an iodine atom but differs in the rest of the structure.
Uniqueness
Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate is unique due to the combination of its iodine atom, sulfonyl group, and propanedioate moiety
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
753489-99-5 |
|---|---|
Formule moléculaire |
C10H18INO6S |
Poids moléculaire |
407.22 g/mol |
Nom IUPAC |
diethyl 2-(3-iodopropylsulfonylamino)propanedioate |
InChI |
InChI=1S/C10H18INO6S/c1-3-17-9(13)8(10(14)18-4-2)12-19(15,16)7-5-6-11/h8,12H,3-7H2,1-2H3 |
Clé InChI |
PFQKGRUAWOERMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)NS(=O)(=O)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)

![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)

![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)

![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
